(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide typically involves the formation of the oxathiazepane ring through a series of chemical reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted amine with a sulfur-containing reagent can lead to the formation of the desired oxathiazepane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical vapor deposition (CVD) and pulsed laser deposition (PLD) can be employed to produce thin films of the compound for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of (7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include the JAK-STAT, PI3K-Akt, and MAPK pathways, which are crucial for cell signaling and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5R,6S,7R)-6-ethyl-2,6,7-trimethyl-5-propylnonane: Another heterocyclic compound with similar structural features.
(3R,7R)-1,3,7-Octanetriol: A compound with a similar ring structure but different functional groups.
Uniqueness
(7R)-7-Methyl-3-phenyl-1,4,5-oxathiazepane4,4-dioxide is unique due to its specific combination of sulfur and nitrogen atoms within the ring, as well as its phenyl and methyl substituents. These features confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H15NO3S |
---|---|
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
(7R)-7-methyl-3-phenyl-1,4,5-oxathiazepane 4,4-dioxide |
InChI |
InChI=1S/C11H15NO3S/c1-9-7-12-16(13,14)11(8-15-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m1/s1 |
InChI-Schlüssel |
OFWVTVMUVOLXOB-BFHBGLAWSA-N |
Isomerische SMILES |
C[C@@H]1CNS(=O)(=O)C(CO1)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CNS(=O)(=O)C(CO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.